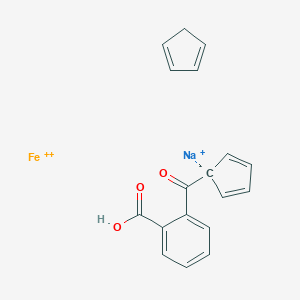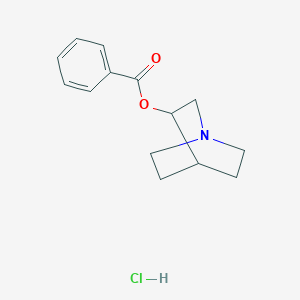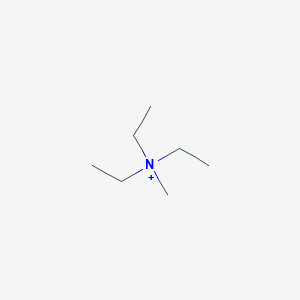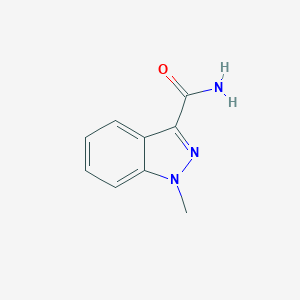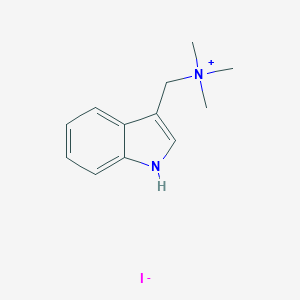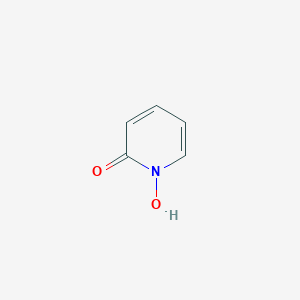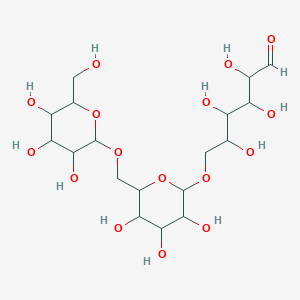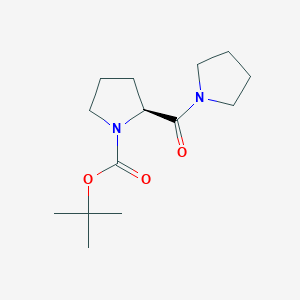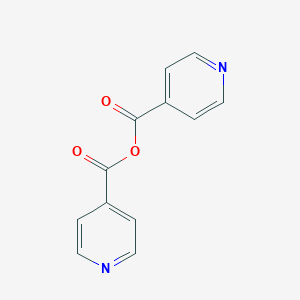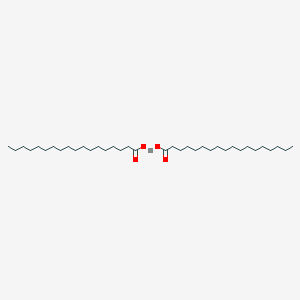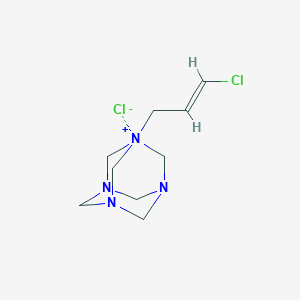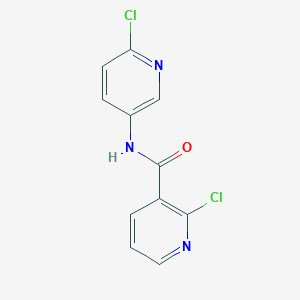
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. It has been developed as a potential treatment for various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Mechanism Of Action
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide targets the mTOR pathway, which is a key regulator of cell growth, metabolism, and survival. Specifically, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular functions. By inhibiting the mTOR pathway, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces cell proliferation, induces cell death, and modulates immune responses.
Biochemical And Physiological Effects
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces tumor cell proliferation, induces cell death, and inhibits angiogenesis. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces inflammation and immune cell activation. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide improves glucose metabolism and reduces insulin resistance.
Advantages And Limitations For Lab Experiments
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mTOR pathway. However, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide also has some limitations, including its low solubility, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide research, including its clinical development as a potential treatment for cancer, autoimmune disorders, and metabolic disorders. Additionally, further studies are needed to explore the optimal dosing and scheduling of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, as well as its potential combination with other therapies. Furthermore, the potential side effects of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide need to be thoroughly investigated to ensure its safety and efficacy in clinical settings.
Conclusion
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential applications in cancer, autoimmune disorders, and metabolic disorders. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied in preclinical models. Further research is needed to explore its clinical potential and safety.
Synthesis Methods
The synthesis of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide involves the condensation of 2-chloro-3-cyanopyridine and 6-chloro-3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields and purity of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide.
Scientific Research Applications
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and prostate cancer. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and disease severity in animal models of multiple sclerosis and rheumatoid arthritis. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
properties
CAS RN |
152038-51-2 |
|---|---|
Product Name |
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
Molecular Formula |
C11H7Cl2N3O |
Molecular Weight |
268.1 g/mol |
IUPAC Name |
2-chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-4-3-7(6-15-9)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,16,17) |
InChI Key |
KLBOLVOJHSLGII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
synonyms |
2-Chloro-N-(2'-chloro-5'-pyridinyl)pyridine-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



